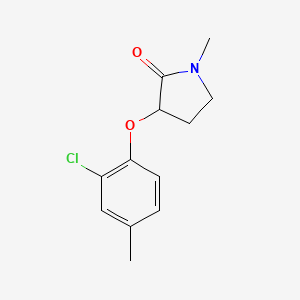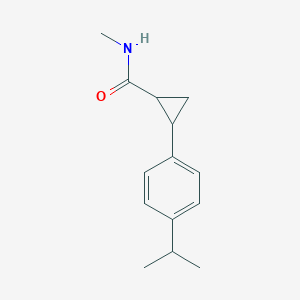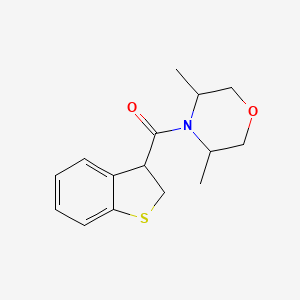![molecular formula C16H20FNO2 B7593098 (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone, also known as DF-MPH or DFCP-Methanone, is a novel psychoactive substance that belongs to the class of designer drugs. It is a synthetic compound that has gained attention due to its potential use in scientific research. DF-MPH is a cyclopropyl ketone derivative that has been developed as a stimulant and is structurally similar to methylphenidate, a commonly used ADHD medication.
作用机制
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone acts by inhibiting the reuptake of dopamine by DAT, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration leads to enhanced dopaminergic neurotransmission, which is responsible for the stimulant effects of this compound. The mechanism of action of this compound is similar to that of methylphenidate, but it has been shown to be more potent and selective in its action on DAT.
Biochemical and physiological effects:
This compound has been shown to have stimulant effects similar to those of methylphenidate. It increases wakefulness, alertness, and focus, and can improve cognitive performance. This compound has also been shown to increase locomotor activity in animal models. However, the long-term effects of this compound on the brain and body are not well understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone has several advantages for use in lab experiments. It is a potent and selective DAT inhibitor, which makes it a valuable tool for investigating the role of DAT in various neurological disorders. This compound is also structurally similar to methylphenidate, which allows for direct comparisons between the two compounds. However, the complex synthesis method and the lack of long-term safety data are limitations for its use in lab experiments.
未来方向
For research on (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone include investigating its effects on other neurotransmitter systems, determining its long-term effects on the brain and body, and developing new derivatives with improved pharmacological properties.
Conclusion:
This compound, or this compound, is a novel psychoactive substance that has gained attention for its potential use in scientific research. It is a potent and selective inhibitor of the dopamine transporter and has been used in studies to investigate the role of DAT in various neurological disorders. This compound has stimulant effects similar to those of methylphenidate and has potential for use in the development of new medications. However, the complex synthesis method and lack of long-term safety data are limitations for its use in lab experiments. Further research is needed to determine its safety and efficacy for human use and to investigate its potential for use in the development of new medications.
合成方法
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone is synthesized by a multi-step process involving the reaction of morpholine with 4-fluorobenzaldehyde followed by the addition of cyclopropylmagnesium bromide and then the final step of oxidation using Dess-Martin periodinane. The synthesis method is complex and requires advanced organic chemistry techniques.
科学研究应用
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone has been used in scientific research as a tool to study the dopamine transporter (DAT) in the brain. It has been shown to be a potent inhibitor of DAT, which is responsible for the reuptake of dopamine. This compound can be used in studies to investigate the role of DAT in various neurological disorders such as ADHD, Parkinson's disease, and addiction. It has also been used in studies to investigate the structure-activity relationship of DAT inhibitors.
属性
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-10-8-20-9-11(2)18(10)16(19)15-7-14(15)12-3-5-13(17)6-4-12/h3-6,10-11,14-15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHUUDGBLRUSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2CC2C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)
![3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)


![N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide](/img/structure/B7593116.png)
![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)